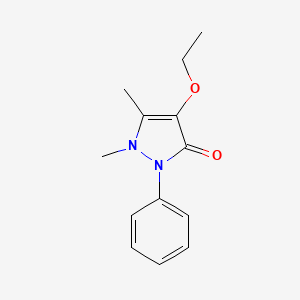
4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is a heterocyclic compound belonging to the pyrazolone family This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a phenyl group attached to a pyrazolone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine, followed by cyclization and subsequent ethoxylation. The reaction conditions often require the use of acidic or basic catalysts to facilitate the cyclization process. The general synthetic route can be summarized as follows:
- Condensation of ethyl acetoacetate with phenylhydrazine.
- Cyclization to form the pyrazolone ring.
- Ethoxylation to introduce the ethoxy group.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazolone ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolone derivatives, while substitution reactions can introduce alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
- 4-((4-Ethoxy-benzylidene)-amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one
- 4-Methylaminoantipyrine
- 4,4’-Methylenebis (1,2-dihydro-1,5-dimethyl-2-phenyl)-3H-Pyrazol-3-one
Comparison: Compared to similar compounds, 4-Ethoxy-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one is unique due to its specific ethoxy group, which imparts distinct chemical properties and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H16N2O2 |
|---|---|
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
4-ethoxy-1,5-dimethyl-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C13H16N2O2/c1-4-17-12-10(2)14(3)15(13(12)16)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3 |
InChI-Schlüssel |
JZMGGTSFOADCCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















